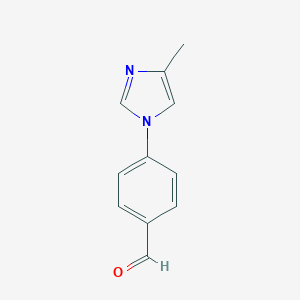
4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde
Vue d'ensemble
Description
“4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde” is a chemical compound with the empirical formula C11H10N2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives, including “4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde”, can be achieved through various methods. One such method involves the Claisen–Schmidt condensation of 4′-methylacetophenone . Other methods involve the use of 1,2-diketones and urotropine in the presence of ammonium acetate .Molecular Structure Analysis
The molecular weight of “4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde” is 186.21 g/mol. It contains an imidazole ring, which is a five-membered heterocyclic moiety with two nitrogen atoms .Chemical Reactions Analysis
Imidazole derivatives, including “4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde”, show a broad range of chemical and biological properties . They can participate in various chemical reactions, leading to compounds with different biological activities .Physical And Chemical Properties Analysis
“4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde” is a white to light brown solid . It is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
OLED Technology
The imidazole moiety, such as in 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde, can be used for the synthesis of homoleptic imidazole-type iridium (Ir) triplet emitters. These emitters are crucial for blue phosphorescent emission in OLED (Organic Light Emitting Diodes) displays, which are widely used in modern electronic devices for their energy efficiency and high-quality display .
Antibacterial Agents
Compounds with an imidazole ring have shown significant activity against various bacterial strains. For instance, derivatives of imidazole-containing compounds have been reported to exhibit marked antibacterial activity against E. coli, S. aureus, and B. subtillis . This suggests that 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde could potentially be modified to develop new antibacterial agents.
Anti-tubercular Agents
Imidazole derivatives have also been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values of these derivatives indicate their potential as therapeutic agents in the treatment of tuberculosis .
Organic Synthesis
The compound can be involved in Claisen–Schmidt condensation reactions to yield novel compounds with potential applications in various fields of chemistry and pharmacology .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-methylimidazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-6-13(8-12-9)11-4-2-10(7-14)3-5-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVBFOHONHPONZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde | |
CAS RN |
127404-21-1 | |
| Record name | 4-(4-methyl-1Ð?-imidazol-1-yl)-benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde in the synthesis of cinnamamide derivatives?
A1: 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde serves as a crucial reagent in the synthesis of a specific class of cinnamamide derivatives []. These derivatives, characterized by a distinct aromatic hydrocarbon ring and a variable side chain, are produced efficiently through a reaction with this particular benzaldehyde derivative in the presence of a base [].
Q2: Can you provide details about the reaction mechanism involving 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde in this synthesis?
A2: While the provided research abstract [] doesn't delve into the specific reaction mechanism, it likely involves a condensation reaction. This could involve the 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde acting as an electrophile, reacting with a nucleophilic carbon on the compound containing the aromatic hydrocarbon ring (denoted as R1 in the abstract) []. The base likely deprotonates the nucleophilic carbon, facilitating the attack on the aldehyde group. Further research would be needed to elucidate the precise mechanism and any intermediates involved.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


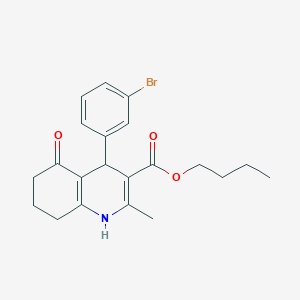

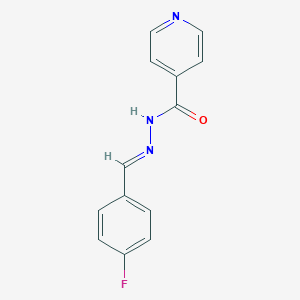

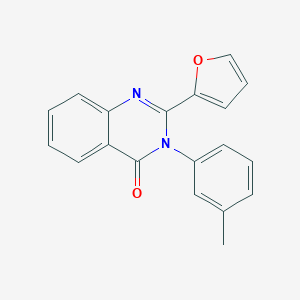



![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B187583.png)
![N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B187585.png)
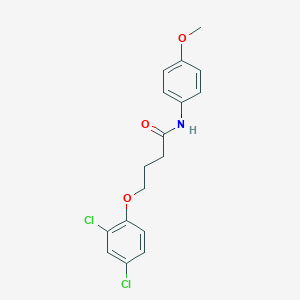

![Bis[4-(4-chlorophenoxy)phenyl] sulfone](/img/structure/B187590.png)